

SID 26681509 slow-binding kinetics explained

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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B15615424

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Technical Support Center: SID 26681509

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the slow-binding inhibitor, **SID 26681509**.

Frequently Asked Questions (FAQs)

Q1: What is **SID 26681509** and what is its primary target?

A1: **SID 26681509** is a potent, selective, and reversible small molecule inhibitor of human cathepsin L.^{[1][2][3][4]} It is a thiocarbazate that exhibits slow-binding kinetics.^{[1][4]}

Q2: What is the mechanism of action of **SID 26681509**?

A2: **SID 26681509** acts as a competitive inhibitor of human cathepsin L.^{[1][2]} Its slow-binding nature means that the establishment of the enzyme-inhibitor equilibrium is time-dependent, leading to an increase in potency with longer pre-incubation times.^[1]

Q3: What are the key kinetic parameters of **SID 26681509**?

A3: The inhibitory activity and kinetic constants of **SID 26681509** have been determined through various assays. The IC50, a measure of potency, decreases significantly with pre-incubation of the inhibitor with the enzyme before adding the substrate.[1] The association rate constant (k_{on}) and the dissociation rate constant (k_{off}) characterize the binding kinetics.[1][4]

Q4: Is **SID 26681509** selective for cathepsin L?

A4: Yes, **SID 26681509** displays greater selectivity for cathepsin L compared to other related proteases like papain and cathepsins B, K, V, and S.[1][4] It shows no inhibitory activity against the serine protease cathepsin G.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for **SID 26681509**'s interaction with human cathepsin L.

Table 1: IC50 Values of **SID 26681509** against Human Cathepsin L[1]

Pre-incubation Time (hours)	IC50 (nM)
0	56 ± 4
1	7.5 ± 1.0
2	4.2 ± 0.6
4	1.0 ± 0.5

Table 2: Kinetic Rate Constants for **SID 26681509** Inhibition of Human Cathepsin L[1][4]

Parameter	Value
k_{on} ($M^{-1}s^{-1}$)	24,000
k_{off} (s^{-1})	2.2×10^{-5}
K_i (nM)	0.89

Table 3: Selectivity of **SID 26681509** against Various Cysteine Proteases (IC50 after 1 hour pre-incubation)[1]

Protease	IC50 (nM)	Selectivity Index (IC50 Protease / IC50 Cathepsin L)
Papain	618	~82
Cathepsin B	>8,442	>1125
Cathepsin K	8,442	~1125
Cathepsin S	1,130	~151
Cathepsin V	6,380	~851

Experimental Protocols

Protocol 1: Determination of Time-Dependent IC50 Values

This protocol is used to assess the slow-binding nature of **SID 26681509** by measuring its IC50 at different pre-incubation times.

Materials:

- Human Cathepsin L
- **SID 26681509**
- Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA)
- Substrate (e.g., Z-Phe-Arg-AMC)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of **SID 26681509** in assay buffer.
- In a 96-well plate, add the desired concentration of human cathepsin L to each well.
- Add the **SID 26681509** dilutions to the wells containing the enzyme.
- Pre-incubate the enzyme-inhibitor mixture for varying time points (e.g., 0, 1, 2, and 4 hours) at room temperature.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Immediately measure the fluorescence intensity over time using a plate reader.
- Calculate the initial reaction velocities from the linear phase of the progress curves.
- Plot the percentage of inhibition versus the inhibitor concentration for each pre-incubation time point and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Reversibility by Rapid Dilution

This protocol helps to determine if the inhibition by **SID 26681509** is reversible.

Materials:

- Human Cathepsin L
- **SID 26681509**
- Assay Buffer
- Substrate (e.g., Z-Phe-Arg-AMC)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

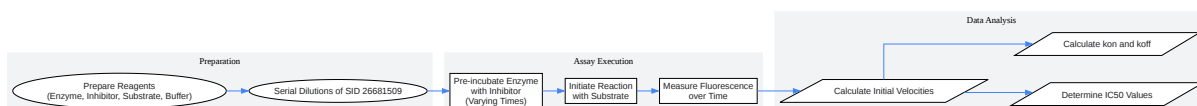
- Prepare a concentrated solution of human cathepsin L and **SID 26681509** (e.g., 100x the final assay concentration for the enzyme and 10x the IC50 of the inhibitor).
- Incubate this mixture for a set period (e.g., 1 hour) to allow for binding.
- Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into assay buffer containing the substrate.
- Immediately monitor the fluorescence signal over time.
- A recovery of enzymatic activity over time indicates that the inhibitor is dissociating from the enzyme, confirming reversibility.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
High variability in IC50 values	Inconsistent pre-incubation times.	Ensure precise timing for the pre-incubation of the enzyme and inhibitor across all wells and experiments. Use a multichannel pipette for simultaneous additions.
Pipetting errors, especially with serial dilutions.	Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents where possible.	
Instability of the enzyme or inhibitor.	Prepare fresh enzyme and inhibitor solutions for each experiment. Store stock solutions at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.	
No significant change in IC50 with pre-incubation	Insufficient pre-incubation time to observe slow-binding.	Extend the pre-incubation times (e.g., up to 4 hours or longer) to allow for the establishment of equilibrium.
Substrate concentration is too high.	Use a substrate concentration at or below the Michaelis-Menten constant (K_m) to be more sensitive to competitive inhibition.	
Incorrect assay conditions (pH, temperature).	Verify that the assay buffer pH and the incubation temperature are optimal for cathepsin L activity and inhibitor binding.	

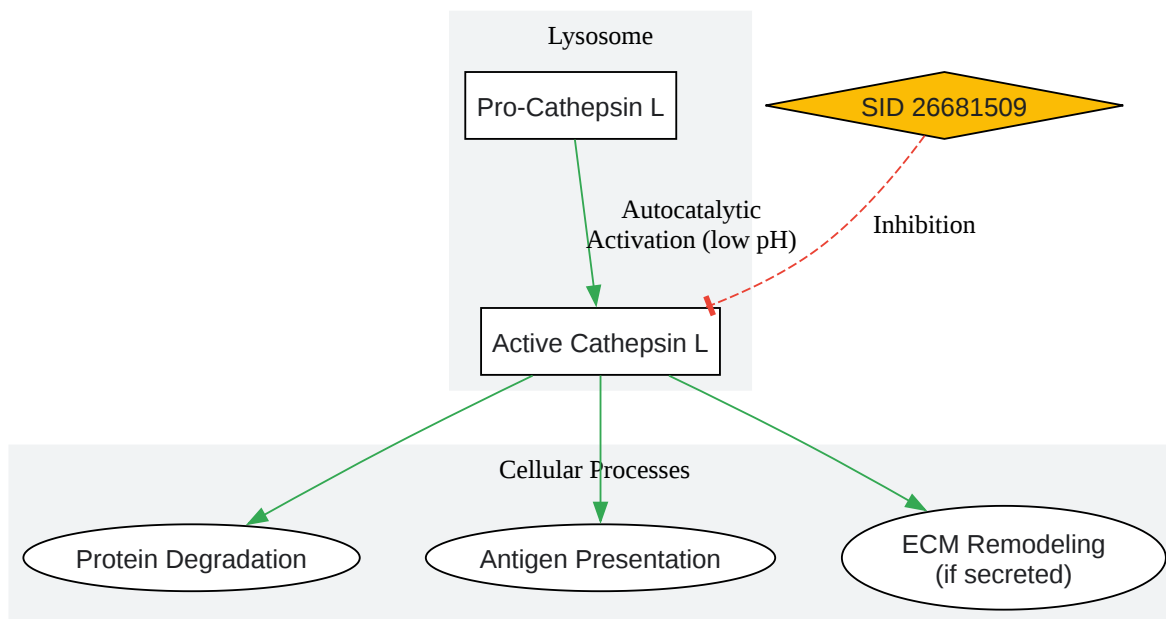
Apparent irreversible inhibition in dilution experiment	The off-rate (k_{off}) is extremely slow.	While SID 26681509 is reported as reversible, a very slow dissociation rate can appear as irreversibility in the timeframe of the experiment. Extend the monitoring time of the recovery of enzyme activity after dilution.
The dilution factor is not high enough.	Ensure a sufficiently large dilution factor (e.g., 100-fold or greater) to effectively shift the equilibrium towards dissociation.	
Low signal-to-noise ratio	Low enzyme activity.	Check the activity of your enzyme stock. Ensure the assay buffer contains the necessary activators like DTT.
Sub-optimal substrate concentration.	Optimize the substrate concentration to give a robust signal within the linear range of the instrument.	
Assay interference from the compound.	Test for compound autofluorescence or quenching by running controls with the compound in the absence of the enzyme.	

Visualizations



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Caption: Experimental workflow for characterizing the slow-binding kinetics of **SID 26681509**.



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Caption: Simplified signaling pathway of Cathepsin L and the inhibitory action of **SID 26681509**.

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